8-Bromo-1,1-dimethoxyoctane
Description
8-Bromo-1,1-dimethoxyoctane is an aliphatic bromo compound featuring a bromine atom at the 8th carbon and two methoxy groups (-OCH₃) at the 1st carbon of an octane chain. This structure confers unique physicochemical properties, such as enhanced polarity due to the electron-donating methoxy groups, making it distinct from simpler halogenated alkanes.
Properties
CAS No. |
92540-34-6 |
|---|---|
Molecular Formula |
C10H21BrO2 |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
8-bromo-1,1-dimethoxyoctane |
InChI |
InChI=1S/C10H21BrO2/c1-12-10(13-2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
InChI Key |
VJNLVTJIYYBXQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1-dimethoxyoctane typically involves the bromination of 1,1-dimethoxyoctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,1-dimethoxyoctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include 1,1-dimethoxyoctane derivatives with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes such as 1,1-dimethoxyoct-1-ene.
Oxidation: Products include 1,1-dimethoxy-8-octanal or 1,1-dimethoxy-8-octanoic acid.
Scientific Research Applications
8-Bromo-1,1-dimethoxyoctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 8-Bromo-1,1-dimethoxyoctane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of the carbocation, which is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*Calculated based on formula C₁₀H₂₁BrO₂.
†Estimated via analogy to methoxy- and bromo-containing alkanes.
Polarity and Solubility
The dual methoxy groups in this compound significantly increase its polarity compared to mono-substituted analogs like 8-Bromo-1-octanol or halogen-halogen systems (e.g., 1-Bromo-8-fluorooctane). This enhances solubility in polar aprotic solvents (e.g., DMF or acetone), a trait critical for applications in organic synthesis . In contrast, 1-Bromo-8-chlorooctane’s high XLogP3 (4.0) indicates predominant hydrophobicity, favoring non-polar media.
Reactivity in Substitution Reactions
The bromine atom at C8 in this compound serves as a potent leaving group in nucleophilic substitutions. Unlike 8-Bromo-1-octanol, where the adjacent -OH group may participate in intramolecular reactions (e.g., cyclization), the methoxy groups act as inert electron donors, stabilizing transition states without competing side reactions . Comparatively, 1-Bromo-8-fluorooctane’s fluorine atom, being a poor leaving group, limits reactivity at C8 but may facilitate halogen-exchange reactions under harsh conditions .
Thermal and Chemical Stability
Methoxy groups confer greater stability under acidic and oxidative conditions compared to hydroxyl analogs. For example, 8-Bromo-1-octanol’s -OH group is susceptible to dehydration or oxidation, whereas this compound resists such degradation .
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